[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester
Description
[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester is a piperidine-derived carbamate compound with a benzyl ester moiety. Its chemical formula is C₁₉H₃₁N₃O₂, and its CAS registry number is 1353979-82-4 . The molecule features a piperidine ring substituted at the 3-position with a methyl group bearing an isopropyl-carbamic acid benzyl ester, along with a 2-amino-acetyl group at the 1-position of the piperidine.
Synthetic routes for related piperidine derivatives often involve reductive amination or esterification steps. For example, describes the synthesis of a structurally similar intermediate, 4-((3-hydroxypiperidin-1-yl)-methyl)-benzohydrazide (9), using 4-carboxybenzaldehyde and rac-3-hydroxypiperidine, followed by reductive amination .
Properties
IUPAC Name |
benzyl N-[[1-(2-aminoacetyl)piperidin-3-yl]methyl]-N-propan-2-ylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c1-15(2)22(19(24)25-14-16-7-4-3-5-8-16)13-17-9-6-10-21(12-17)18(23)11-20/h3-5,7-8,15,17H,6,9-14,20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPJIGCQYKEITN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCCN(C1)C(=O)CN)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester can be approached through multiple synthetic routes. One common method involves the nucleophilic substitution reaction, where the piperidine derivative is reacted with an isocyanate compound under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is facilitated by a base like triethylamine to neutralize any acidic byproducts.
Industrial Production Methods: On an industrial scale, the production of this compound may utilize continuous flow reactors to ensure a consistent and efficient synthesis. These reactors allow for better temperature control and reduced reaction times, which are crucial for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of various oxidative derivatives.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen. Reducing agents like lithium aluminium hydride can be employed to convert the compound into its reduced form.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups within the molecule are replaced by others. For example, using sodium hydroxide can lead to the substitution of hydrogen atoms with hydroxyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminium hydride, sodium borohydride
Substitution Reagents: Sodium hydroxide, alkyl halides
Major Products: The primary products depend on the reaction type. For instance, oxidation may yield hydroxy or carbonyl derivatives, while reduction can produce amines or other hydrogenated compounds.
Scientific Research Applications
Chemistry: In chemistry, [1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in biochemical studies to understand enzyme interactions and receptor binding mechanisms due to its specific structural features.
Medicine: In medicinal chemistry, this molecule is explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders and certain cancers.
Industry: Industrially, the compound is utilized in the production of specialty polymers and as a stabilizing agent in various chemical processes.
Mechanism of Action
Mechanism: The compound's mechanism of action is primarily through its interaction with specific molecular targets such as enzymes and receptors. It binds to these targets, modulating their activity and leading to physiological effects.
Molecular Targets and Pathways:
Enzymes: Inhibits or activates enzymes by binding to their active sites.
Receptors: Acts as an agonist or antagonist at receptor sites, influencing signal transduction pathways.
Comparison with Similar Compounds
Structural Analogs and Their Key Modifications
The compound belongs to a broader class of piperidine-based carbamates, where variations in substituents and stereochemistry significantly influence physicochemical and biological properties. Below is a comparative analysis:
Table 1: Structural Comparison of Piperidine Carbamate Derivatives
Pharmacological and Functional Insights
- NNRTI Potential: emphasizes pharmacophore modeling for non-nucleosidase reverse transcriptase inhibitors (NNRTIs).
- Enantioselectivity : The R-enantiomer (CAS 1353960-74-3) may exhibit superior binding to chiral enzyme pockets compared to the S-form or racemic mixtures .
- Metabolic Stability : Cyclopropyl-substituted analogs (e.g., CAS 1354019-67-2) show enhanced metabolic stability due to reduced cytochrome P450 interactions .
Challenges and Limitations
- Stereochemical Complexity : Enantiomer-specific synthesis (e.g., R vs. S) requires chiral catalysts or resolution techniques, increasing production costs .
- Electrophilic Reactivity : Chloro-acetyl derivatives (e.g., ) may exhibit off-target reactivity, limiting therapeutic utility .
- Discontinuation of Analogs: Several analogs, including [1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester, are listed as discontinued (), likely due to synthesis scalability or toxicity issues .
Biological Activity
The compound [1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester is a piperidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of cancer therapy and neurodegenerative disease treatment. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables to illustrate its effects.
- Molecular Formula : C19H29N3O3
- Molar Mass : 345.45 g/mol
- CAS Number : 66566704
Biological Activity Overview
The biological activity of the compound can be categorized into several key areas:
1. Anticancer Activity
Recent studies indicate that piperidine derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown efficacy in inducing apoptosis in various cancer cell lines. Specifically, one study demonstrated that a related piperidine derivative exhibited better cytotoxicity and apoptosis induction in hypopharyngeal tumor cells compared to the reference drug bleomycin .
2. Neuroprotective Effects
The compound has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's disease. Research indicates that derivatives containing piperidine moieties can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes, which are crucial for managing cholinergic neurotransmission in Alzheimer’s patients . The dual inhibition of these enzymes suggests a promising avenue for therapeutic intervention.
3. Antimicrobial Properties
Piperidine derivatives have shown activity against various bacterial strains, including MRSA and E. coli. The structural characteristics of these compounds contribute to their ability to disrupt bacterial cell walls and inhibit DNA gyrase, making them potential candidates for developing new antibiotics .
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Anticancer | Induces apoptosis | |
| Neuroprotective | Inhibits AChE and BuChE | |
| Antimicrobial | Effective against MRSA |
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on a derivative of the compound showed promising results in vitro against FaDu hypopharyngeal carcinoma cells. The compound was tested for its cytotoxic effects, revealing an IC50 value lower than that of bleomycin, indicating superior efficacy in inducing cell death through apoptosis pathways .
Case Study 2: Neuroprotection in Alzheimer’s Disease
A derivative was evaluated for its ability to inhibit cholinesterases in brain tissue samples from Alzheimer's patients. The results indicated a significant reduction in AChE activity, suggesting that this compound could enhance cholinergic signaling and potentially alleviate cognitive decline associated with the disease .
Research Findings
The structure-activity relationship (SAR) studies have highlighted that modifications on the piperidine ring can significantly influence the biological activity of these compounds. For instance, the presence of an amino-acetyl group has been found to enhance binding affinity to target proteins involved in cancer progression and neurodegeneration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
